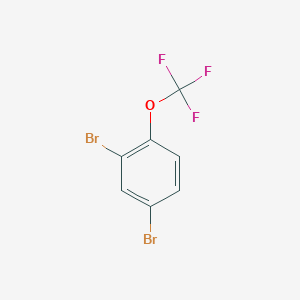

2,4-Dibromo-1-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHVOILWGQCNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document elucidates the strategic considerations for the selective dibromination of the 1-(trifluoromethoxy)benzene scaffold, focusing on the principles of electrophilic aromatic substitution. It details a robust, field-proven protocol, discusses the critical roles of reagents and reaction parameters, and provides a mechanistic framework to empower researchers in optimizing this synthesis for their specific applications.

Introduction: Strategic Importance of the Trifluoromethoxy Motif

The trifluoromethoxy (-OCF₃) group has emerged as a highly valuable substituent in modern medicinal and agricultural chemistry. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The targeted synthesis of specifically substituted (trifluoromethoxy)benzene derivatives is therefore of paramount importance. This compound (CAS 1840-97-7) serves as a versatile building block, where the two bromine atoms provide orthogonal handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on the most direct and efficient method for its preparation: the electrophilic dibromination of 1-(trifluoromethoxy)benzene.

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound is achieved via an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is governed by the electronic and steric properties of the trifluoromethoxy substituent.

Directive Effects of the Trifluoromethoxy Group

The -OCF₃ group is a fascinating and somewhat paradoxical director in EAS. While the oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance (aiding in ortho, para-direction), the extreme electron-withdrawing effect of the three fluorine atoms (inductive effect) strongly deactivates the ring towards electrophilic attack.[1] This deactivation makes the bromination reaction more challenging than for activated rings like phenol or anisole, necessitating more forcing conditions or more potent brominating systems.

Despite the overall deactivation, the resonance contribution is sufficient to direct incoming electrophiles to the positions ortho and para to the -OCF₃ group. As the para position is sterically more accessible, initial bromination preferentially occurs at this site. A second bromination then occurs at one of the equivalent ortho positions (C2 or C6), leading to the desired 2,4-dibrominated product.

Diagram 1: Directive Effects in Electrophilic Bromination

Caption: Logical flow of the sequential electrophilic bromination.

Choice of Brominating Agent

While elemental bromine (Br₂) can be used, its reaction with deactivated aromatic rings often requires a Lewis acid catalyst (e.g., FeBr₃). However, for better control and to avoid potential side reactions, N-halo-succinimide reagents are often preferred. For this synthesis, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent choice. It acts as a source of electrophilic bromine (Br⁺) in the presence of a strong acid, offering high reactivity and cleaner reaction profiles compared to liquid bromine.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is synthesized from established procedures for the bromination of deactivated aromatic systems, particularly those found within the patent literature.[3][4]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 1-(Trifluoromethoxy)benzene | 456-55-3 | 162.11 | Starting material, liquid |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 77-48-5 | 285.92 | Brominating agent, solid |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Catalyst and solvent, corrosive liquid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent, volatile liquid |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For neutralization, solid or aqueous solution |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing, aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent, solid |

Step-by-Step Procedure

--- CAUTION: This reaction is exothermic and involves corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. ---

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~5 equivalents relative to the starting material).

-

Cooling: Cool the sulfuric acid in an ice-water bath to an internal temperature of 0–5 °C with vigorous stirring.

-

Addition of Starting Material: Slowly add 1-(trifluoromethoxy)benzene (1.0 eq) to the cold sulfuric acid via the dropping funnel. Maintain the internal temperature below 10 °C during the addition.

-

Addition of Brominating Agent: Once the starting material is fully dissolved, begin the portion-wise addition of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 1.05 to 1.1 equivalents, which provides ~2.1 to 2.2 eq of bromine). The addition should be controlled to keep the internal temperature between 5–15 °C. An exothermic reaction will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~10 parts ice per 1 part reaction mixture by volume) with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the initial reaction).

-

Neutralization and Washing: Combine the organic layers. Wash sequentially with:

-

Water

-

Saturated sodium bicarbonate solution

-

5% aqueous sodium hydroxide solution (to remove any remaining acidic residue)[4]

-

Brine (saturated NaCl solution)

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Diagram 2: Experimental Workflow

Caption: Step-by-step laboratory workflow for the synthesis.

Self-Validating Systems and Quality Control

To ensure the integrity of the protocol and the quality of the final product, several analytical checks should be implemented:

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of the starting material and the formation of mono- and di-brominated products.

-

Structural Confirmation: The identity and purity of the final product should be confirmed using:

-

¹H NMR and ¹³C NMR Spectroscopy: To verify the substitution pattern and absence of impurities.

-

GC-MS: To confirm the molecular weight and purity. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[3]

-

Conclusion

The synthesis of this compound via electrophilic bromination is a robust and scalable process. The key to a successful and high-yielding reaction lies in understanding the directive effects of the deactivating, yet ortho, para-directing, trifluoromethoxy group. Careful control of reaction temperature and the use of a suitable brominating agent like DBDMH in a strong acid medium are critical for achieving high selectivity and purity. This guide provides a comprehensive framework and a detailed protocol to enable researchers to confidently produce this valuable chemical intermediate for their research and development endeavors.

References

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

PubChem Compound Summary for CID 54309454, this compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. [Link]

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- EP2266961B1 - Process for the synthesis of organic compounds.

-

Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1. [Link]

Sources

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS Number: 1840-97-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,4-Dibromo-1-(trifluoromethoxy)benzene, registered under CAS number 1840-97-7. This document delineates its fundamental chemical and physical properties, explores plausible synthetic routes, and elucidates its significant role as a versatile intermediate in modern organic synthesis. Particular emphasis is placed on its utility in the construction of complex molecules for the pharmaceutical and materials science sectors, driven by the unique reactivity of its bromine substituents and the advantageous physicochemical properties conferred by the trifluoromethoxy group. This guide also includes essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

This compound is a halogenated aromatic compound that has emerged as a valuable building block in synthetic chemistry. Its structure, featuring a benzene ring substituted with two bromine atoms and a trifluoromethoxy group, offers multiple reaction sites and imparts specific electronic properties that are highly sought after in the design of novel molecules.

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The bromine atoms, in turn, serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[4]

This unique combination of functional groups makes this compound a strategic intermediate for accessing a diverse range of molecular architectures in drug discovery and materials science.[5][6]

Table 1: Chemical Identifiers and Core Properties [6]

| Property | Value |

| CAS Number | 1840-97-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₃Br₂F₃O |

| Molecular Weight | 319.90 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC(F)(F)F |

| InChI Key | KKHVOILWGQCNJL-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its structure and by comparison with analogous compounds. Spectroscopic data from related structures provide a basis for the expected spectral characteristics.

Table 2: Predicted Physicochemical Properties [6]

| Property | Predicted Value |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 317.85027 Da |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and trifluoromethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group and those bonded to the bromine atoms will have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks). Fragmentation may involve the loss of bromine atoms and cleavage of the trifluoromethoxy group.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Br, C-F, C-O, and aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of bromine atoms onto a trifluoromethoxylated benzene ring or the formation of the trifluoromethoxy group on a dibrominated precursor.

Electrophilic Bromination of 1-(Trifluoromethoxy)benzene

A plausible and direct method for the synthesis of this compound is the electrophilic bromination of 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-directing, deactivating group. Therefore, bromination is expected to occur at the positions ortho and para to this group.

Figure 1: Conceptual workflow for the synthesis of this compound via electrophilic bromination.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a Lewis acid such as iron(III) bromide.

-

Addition of Bromine: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Synthesis from 4-(Trifluoromethoxy)aniline

An alternative route could involve the diazotization of a brominated aniline precursor followed by a Sandmeyer-type reaction. For instance, starting from 4-(trifluoromethoxy)aniline, a two-step bromination followed by diazotization and subsequent reaction could yield the desired product. A related synthesis for 2,6-dibromo-4-trifluoromethoxyaniline has been reported, which could be adapted.[3][10]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its two bromine atoms, which can be selectively or sequentially functionalized in various cross-coupling reactions. The electronic nature of the trifluoromethoxy group can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 4-positions are amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[11][12][13]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with amines. It is a key transformation for the synthesis of arylamines, which are prevalent in many biologically active molecules.[12][14]

Figure 2: Key cross-coupling reactions involving this compound.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to modulate key drug properties. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation.[1]

-

Increased Lipophilicity: This can improve membrane permeability and oral absorption.[1]

-

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups.

By using this compound as a starting material, medicinal chemists can introduce the trifluoromethoxyphenyl moiety into a variety of molecular scaffolds to optimize their pharmacokinetic and pharmacodynamic profiles.[4] Similarly, in the agrochemical industry, these properties can lead to the development of more potent and stable herbicides, insecticides, and fungicides.[1][15]

Safety, Handling, and Toxicological Profile

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Precautionary Statements

| Category | Information |

| GHS Pictogram | Exclamation Mark |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Information:

Conclusion

This compound (CAS 1840-97-7) is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery, agrochemical development, and materials science. Its unique structural features, combining reactive bromine atoms with the beneficial trifluoromethoxy group, provide a powerful tool for the synthesis of complex and high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agrochemical Efficacy: The Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (2019). Solved Electrophilic bromination of an equimolar mixture. Retrieved from [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Scilit. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Molecules. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene.

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Purdue University. (n.d.). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 1,5-Dibromo-2,3,4-trifluorobenzene is a Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzene. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR BENZENE. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

An In-depth Technical Guide to 2,4-Dibromo-1-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-(trifluoromethoxy)benzene, a key building block in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's structural and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via electrophilic aromatic bromination, and explores its emerging applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its ability to modulate a range of critical pharmaceutical properties. It can enhance metabolic stability, improve lipophilicity, and alter the conformational preferences of a molecule, often leading to improved efficacy and a more favorable pharmacokinetic profile.[1] this compound emerges as a valuable synthetic intermediate, offering two reactive bromine handles for subsequent cross-coupling reactions, alongside the influential trifluoromethoxy group. This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its practical application.

Physicochemical and Structural Properties

The IUPAC name for the compound is This compound .[2][3] Its structural and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1840-97-7 | [2] |

| Molecular Formula | C₇H₃Br₂F₃O | [2] |

| Molecular Weight | 319.90 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC(F)(F)F | [2] |

| InChI Key | KKHVOILWGQCNJL-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 4.5 | [2] |

These properties highlight the compound's aromatic nature, high molecular weight due to the two bromine atoms, and significant lipophilicity as indicated by the XLogP3 value.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through the electrophilic aromatic bromination of 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-directing deactivator. However, with the use of a suitable brominating agent and catalyst, high yields of the desired 2,4-dibromo product can be obtained.

Reaction Rationale and Mechanistic Insight

The trifluoromethoxy group, while deactivating the benzene ring towards electrophilic attack due to its inductive electron-withdrawing nature, directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate. The initial bromination will predominantly occur at the para position due to less steric hindrance. A second bromination then occurs at one of the ortho positions.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

This protocol is based on established methods for the bromination of activated and deactivated aromatic compounds.[4]

Materials:

-

1-(trifluoromethoxy)benzene

-

Iron powder

-

Bromine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-(trifluoromethoxy)benzene (10.0 g, 61.7 mmol) and a catalytic amount of iron powder (0.3 g, 5.4 mmol).

-

Bromination: Cool the flask in an ice bath. Slowly add bromine (21.7 g, 136 mmol, 2.2 equivalents) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by carefully adding saturated sodium thiosulfate solution until the red color of bromine disappears. Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethoxy group. The carbon atoms attached to the bromine atoms will show characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be observed. Fragmentation patterns will likely involve the loss of bromine atoms and the trifluoromethoxy group.[5]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The two bromine atoms serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

A search of patent literature reveals the use of this scaffold in the development of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethoxy group is often exploited to improve the drug-like properties of the final compounds.

Caption: Application of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via electrophilic aromatic bromination is a reliable and scalable process. The presence of two bromine atoms at strategic positions, combined with the beneficial properties imparted by the trifluoromethoxy group, makes this compound a highly attractive starting material for the development of novel therapeutic agents. This guide provides the necessary technical information for its synthesis, characterization, and application, empowering researchers to effectively utilize this important chemical entity in their research and development endeavors.

References

-

Jornal de Farmácia e Ciências Farmacêuticas. (2021). Supplementary Information File. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54309454, this compound. Retrieved from [Link]

- Ashcroft, M. R., & Hoffmann, H. M. R. (n.d.). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses.

- Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy.

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

- LibreTexts. (2021, December 10). 1.7.

- LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

- Knowbee Tutoring. (2015, February 19).

- Journal of Biomedical Research & Environmental Sciences. (2021).

- National Center for Biotechnology Information. (2014).

- Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

- Chemguide. (n.d.).

- ChemRxiv. (n.d.).

- Scribd. (n.d.).

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Organic Syntheses. (n.d.). Procedure 3.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Chegg. (n.d.). Electrophilic bromination of an equimolar mixture of methylbenzene.

- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- National Center for Biotechnology Information. (2014).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

"molecular structure of 2,4-Dibromo-1-(trifluoromethoxy)benzene"

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dibromo-1-(trifluoromethoxy)benzene

Abstract

This technical guide offers a comprehensive examination of the molecular structure and physicochemical properties of this compound (CAS No. 1840-97-7). Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes structural data, spectroscopic insights, and synthetic considerations. We will explore the causality behind its structural attributes and their influence on its reactivity and utility as a synthetic building block. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Halogenated Fluorinated Aromatics

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceuticals and materials science, the strategic incorporation of fluorine-containing moieties and halogens is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group is particularly prized for its unique electronic properties and metabolic stability. When this group is combined with bromine atoms on a benzene scaffold, as in this compound, the resulting molecule becomes a highly versatile intermediate. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, while the trifluoromethoxy group imparts critical properties to the parent molecule and its derivatives. This guide provides an in-depth analysis of its molecular architecture.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1840-97-7 | [1][2] |

| Molecular Formula | C₇H₃Br₂F₃O | [1][3] |

| Molecular Weight | 319.90 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dibromotrifluoromethoxybenzene | [3] |

| Purity | ≥98% (typical commercial grade) | [1] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Molecular Structure Elucidation

The precise arrangement of atoms in this compound dictates its chemical behavior. The IUPAC nomenclature itself provides the blueprint for its connectivity.

Connectivity and Spatial Arrangement

The structure consists of a central benzene ring. The numbering convention assigns position 1 to the carbon atom bearing the trifluoromethoxy group. The two bromine atoms are located at positions 2 and 4, respectively. This substitution pattern is a direct result of the directing effects of the trifluoromethoxy group during synthesis, a concept we will revisit in Section 4.

Caption: 2D molecular structure of this compound.

Spectroscopic Signature

While a full spectral analysis is beyond the scope of this guide, the expected spectroscopic data provides definitive structural confirmation:

-

¹H NMR: The proton NMR spectrum would show three distinct signals in the aromatic region for the protons at positions 3, 5, and 6. The coupling patterns (doublets and a doublet of doublets) and chemical shifts would confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum would reveal seven unique carbon signals. The carbons bonded to the highly electronegative oxygen and bromine atoms, as well as the trifluoromethyl carbon, would have characteristic chemical shifts.

-

¹⁹F NMR: A single sharp signal is expected, corresponding to the three magnetically equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirmation. The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M⁺) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[4] This unique pattern serves as a definitive fingerprint for the presence of two bromine atoms in the molecule.

Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The choice of starting material and reaction conditions is critical for achieving the desired regioselectivity.

The Role of the Trifluoromethoxy Group

The -OCF₃ group is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack. This is due to a resonance effect, where the oxygen's lone pairs can donate electron density to the ring (directing to ortho/para positions), which is counteracted by a strong inductive effect from the highly electronegative fluorine atoms that withdraws electron density from the ring (deactivating it). The bromination, therefore, requires a potent brominating agent and often a Lewis acid catalyst to proceed efficiently.[5]

Caption: Workflow for the synthesis via electrophilic aromatic substitution.

Generalized Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reactor Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-(trifluoromethoxy)benzene in an inert solvent such as dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the flask. The catalyst polarizes the Br-Br bond, generating a more potent electrophile.

-

Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a stoichiometric amount (2 equivalents) of bromine, typically dissolved in the same solvent, via the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final this compound as a clear liquid.

Applications in Advanced Synthesis

The molecular structure of this compound makes it an exceptionally useful building block:

-

Pharmaceutical and Agrochemical Synthesis: The two distinct bromine atoms can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the stepwise and controlled construction of complex molecular architectures. The metabolically robust -OCF₃ group is a highly desirable feature in drug candidates.[5]

-

Materials Science: It serves as a precursor for liquid crystals and other advanced organic materials where the electronic properties imparted by the substituents are critical.[6]

Safety and Handling

Proper handling is essential when working with this compound. Always consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: The compound is typically associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7]

-

Precautionary Measures:

-

Use only in a well-ventilated area or a certified fume hood.[8][9]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid breathing vapors or mist.[8]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed synthetic intermediate. Its molecular structure, confirmed by robust spectroscopic methods, is a direct outcome of well-understood synthetic principles. The interplay between the deactivating but ortho-, para-directing trifluoromethoxy group and the reactive bromine atoms provides chemists with a powerful tool for constructing complex and high-value molecules for a wide range of applications, from life-saving pharmaceuticals to next-generation materials.

References

-

PubChem. This compound | C7H3Br2F3O. National Center for Biotechnology Information. [Link]

-

American Elements. This compound | CAS 1840-97-7. American Elements. [Link]

-

Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

-

ChemUniverse. This compound. ChemUniverse. [Link]

-

PubChem. 1,4-Dibromo-2-(trifluoromethyl)benzene | C7H3Br2F3. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for... The Royal Society of Chemistry. [Link]

-

NIST WebBook. 2,4-Dibromo-1-fluorobenzene. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Benzene, 2,4-dibromo-1-methoxy-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Benzene, 2,4-dibromo-1-methoxy-. National Institute of Standards and Technology. [Link]

- European Patent Office. Process for the synthesis of organic compounds.

-

Beilstein Journals. Supporting Information. Beilstein Journals. [Link]

-

SIKÉMIA. 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene. SIKÉMIA. [Link]

-

The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties... The Royal Society of Chemistry. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1840-97-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. americanelements.com [americanelements.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dibromo-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Building Block

2,4-Dibromo-1-(trifluoromethoxy)benzene, with the CAS Number 1840-97-7, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: two bromine atoms, which can participate in various cross-coupling reactions, and a trifluoromethoxy group, which can impart unique electronic and pharmacological properties to a target molecule. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic endeavors.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectral output. The benzene ring is substituted with two bromine atoms at positions 2 and 4, and a trifluoromethoxy group at position 1. This substitution pattern leads to a specific set of signals in each spectroscopic analysis, which we will explore in detail.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | 7.8 - 8.0 |

| H-5 | 7.5 - 7.7 |

| H-3 | 7.2 - 7.4 |

-

H-6: This proton is ortho to the trifluoromethoxy group and meta to a bromine atom. It is expected to be the most deshielded proton and will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

H-3: This proton is ortho to one bromine atom and meta to another, and it is coupled to H-5, leading to a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 148 - 152 |

| C-2 | 115 - 119 |

| C-3 | 133 - 137 |

| C-4 | 118 - 122 |

| C-5 | 130 - 134 |

| C-6 | 125 - 129 |

| -OCF₃ | 118 - 122 (quartet) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine-containing functional groups. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| -OCF₃ | -57 to -60 |

The chemical shift of the -OCF₃ group is characteristic and can be used to confirm its presence.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1250 - 1000 | C-O stretch (aryl ether) |

| 1200 - 1100 | C-F stretch |

| 850 - 750 | C-H out-of-plane bend (aromatic) |

| 700 - 500 | C-Br stretch |

The strong absorptions corresponding to the C-O and C-F stretching vibrations are particularly diagnostic for the trifluoromethoxy group. The pattern of the C-H out-of-plane bending bands can also provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| Predicted Mass Spectrometry Data | |

| m/z | Ion |

| 318, 320, 322 | [M]⁺ |

| 239, 241 | [M - Br]⁺ |

| 160 | [M - 2Br]⁺ |

| 69 | [CF₃]⁺ |

The isotopic pattern of the molecular ion is a key feature, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, which is characteristic for a molecule containing two bromine atoms.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-400).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine atoms.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from analogous structures and spectroscopic theory, the presented data and interpretations serve as a valuable resource for scientists working with this compound. The detailed protocols offer a standardized approach to acquiring high-quality spectral data, ensuring the reliable characterization of this important synthetic building block. Researchers are encouraged to use this guide as a reference for interpreting their own experimental results and to contribute to the public repository of spectral data for this and other important chemical compounds.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dibromo-1-fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4-Dibromo-1-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4] When coupled with a brominated aromatic scaffold, as in the case of 2,4-Dibromo-1-(trifluoromethoxy)benzene, a versatile building block emerges, primed for a variety of synthetic transformations. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its probable synthetic routes, and its significance as an intermediate in the development of novel therapeutics and advanced materials.

Molecular and Physicochemical Profile

This compound is a substituted aromatic compound with the chemical formula C₇H₃Br₂F₃O.[5][6] Its structure features a benzene ring substituted with two bromine atoms at positions 2 and 4, and a trifluoromethoxy group at position 1.

Core Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 1840-97-7 | American Elements[5] |

| Molecular Formula | C₇H₃Br₂F₃O | American Elements[5] |

| Molecular Weight | 319.90 g/mol | PubChem[7] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC(F)(F)F | PubChem[7] |

| InChI Key | KKHVOILWGQCNJL-UHFFFAOYSA-N | PubChem[7] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| XLogP3 | 4.5 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

The high predicted XLogP3 value suggests that the compound is highly lipophilic, a characteristic often sought after in drug candidates to enhance membrane permeability.[2]

Spectroscopic Characterization: An Inferential Analysis

While specific spectra for this compound are not widely published, an analysis of its structural components allows for a reasoned prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the dissymmetry of the molecule. Three aromatic protons would be present, likely exhibiting coupling patterns consistent with their relative positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons bonded to the bromine atoms would exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C-Br, C-O, C-F, and aromatic C-H and C=C stretching and bending vibrations. The strong C-F stretching vibrations are typically observed in the region of 1000-1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical synthetic approach would involve the electrophilic bromination of 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating but ortho, para-directing group. Therefore, direct bromination would be expected to yield a mixture of ortho and para isomers. To achieve the desired 2,4-dibromo substitution pattern, a multi-step synthesis or the use of specific catalysts and reaction conditions would likely be necessary.

A plausible, though not experimentally verified, synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

The bromine atoms in this compound serve as versatile synthetic handles, making the compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[8] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and improve lipophilicity, which can lead to better oral bioavailability and brain penetration.[2][3][4] The bromine atoms provide sites for the introduction of other functional groups or for coupling with other molecular fragments, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

The logical flow for utilizing this compound in a drug discovery program can be visualized as follows:

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and materials scientists. While a comprehensive experimental characterization of its physical properties is yet to be widely published, its structural features strongly suggest its utility in the synthesis of novel compounds with potentially enhanced biological activity and desirable physicochemical properties. The strategic combination of a trifluoromethoxy group and two reactive bromine atoms on a benzene ring provides a powerful platform for the creation of diverse molecular architectures, making it a compound of significant interest for future research and development in the pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. American Elements. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-(trifluoromethoxy)benzene in Drug Discovery. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ChemUniverse. This compound. [Link]

-

Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. 1840-97-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-Dibromo-1-(trifluoromethoxy)benzene, a key building block in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials and the underlying chemical principles that govern the regioselective introduction of two bromine atoms onto the 1-(trifluoromethoxy)benzene scaffold. This document will explore two primary synthetic strategies: the direct dibromination of 1-(trifluoromethoxy)benzene and the use of aniline derivatives as precursors to direct the bromination pattern, followed by a Sandmeyer reaction. Detailed experimental protocols, causality behind experimental choices, and visual representations of the synthetic workflows are provided to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The presence of two bromine atoms at the 2- and 4-positions provides versatile handles for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular architectures.

The key challenge in the synthesis of this compound lies in achieving the desired regioselectivity. The trifluoromethoxy group is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This electronic property dictates the positions at which the bromine atoms will be introduced. Understanding and controlling this regioselectivity is paramount for an efficient synthesis.

Synthetic Strategies and Starting Materials

Two principal retrosynthetic approaches can be envisioned for the synthesis of this compound. The first involves the direct dibromination of a readily available starting material, 1-(trifluoromethoxy)benzene. The second, more nuanced approach, utilizes an amino group to direct the bromination, followed by its subsequent removal or conversion.

Strategy 1: Direct Electrophilic Dibromination of 1-(Trifluoromethoxy)benzene

The most straightforward approach to this compound is the direct electrophilic bromination of 1-(trifluoromethoxy)benzene. The trifluoromethoxy group, being ortho-, para-directing, will guide the incoming bromine electrophiles to the desired positions. However, as a deactivating group, harsh reaction conditions may be necessary to achieve disubstitution.

Causality Behind Experimental Choices:

-

Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. The use of a slight excess of bromine ensures the completion of the dibromination.

-

Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, is typically required to polarize the bromine molecule, generating a more potent electrophile (Br⁺) necessary to overcome the deactivating effect of the trifluoromethoxy group.

-

Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), is used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

-

Temperature: The reaction is often performed at or slightly above room temperature. Careful temperature control is crucial to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocol: Direct Dibromination of 1-(Trifluoromethoxy)benzene

-

To a solution of 1-(trifluoromethoxy)benzene (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane), add a catalytic amount of iron powder or iron(III) bromide.

-

Slowly add a solution of bromine (2.0-2.2 eq.) in the same solvent to the reaction mixture at room temperature with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to afford this compound.

Data Presentation: Quantitative Data for Direct Dibromination

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Yield |

| 1-(Trifluoromethoxy)benzene | Bromine (Br₂) | Iron (Fe) | Dichloromethane | Room Temp. | Moderate to Good |

Visualization: Direct Dibromination Workflow

Caption: Workflow for the direct dibromination of 1-(trifluoromethoxy)benzene.

Strategy 2: Aniline-Directed Bromination and Sandmeyer Reaction

An alternative and often more regioselective route involves the use of an aniline precursor. The strongly activating and ortho-, para-directing amino group can facilitate the introduction of bromine atoms at specific positions. The amino group can then be removed via a Sandmeyer reaction. A plausible starting material for this route is 3-(trifluoromethoxy)aniline.

Causality Behind Experimental Choices:

-

Starting Material: 3-(Trifluoromethoxy)aniline is chosen as the amino group will direct bromination to its ortho and para positions, leading to the desired 2,4-dibromo substitution pattern on the trifluoromethoxybenzene core.

-

Bromination: The bromination of the aniline derivative can be achieved under milder conditions compared to the direct bromination of 1-(trifluoromethoxy)benzene due to the activating nature of the amino group.

-

Diazotization: The resulting dibromoaniline is then converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). This is a critical step in the Sandmeyer reaction.[1]

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) catalyst to replace the diazonium group with a bromine atom.[1] However, in this specific strategy, the goal is to remove the amino group. This can be achieved by a deamination reaction, often using hypophosphorous acid (H₃PO₂) after diazotization.

Experimental Protocol: Aniline-Directed Synthesis

Step 1: Dibromination of 3-(Trifluoromethoxy)aniline

-

Dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.

-

Slowly add a solution of bromine (2.0-2.2 eq.) in the same solvent at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Work up the reaction mixture by adding a reducing agent, followed by extraction and purification to yield 2,4-Dibromo-5-(trifluoromethoxy)aniline.

Step 2: Deamination of 2,4-Dibromo-5-(trifluoromethoxy)aniline

-

Dissolve the 2,4-Dibromo-5-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of a suitable acid (e.g., sulfuric acid or ethanol).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise to form the diazonium salt.

-

To the diazonium salt solution, add hypophosphorous acid (H₃PO₂) and stir the reaction mixture, allowing it to warm to room temperature.

-

After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Data Presentation: Quantitative Data for Aniline-Directed Synthesis

| Starting Material | Key Steps | Reagents | Yield |

| 3-(Trifluoromethoxy)aniline | Dibromination | Bromine (Br₂) | High |

| 2,4-Dibromo-5-(trifluoromethoxy)aniline | Deamination | NaNO₂, H₃PO₂ | Good |

Visualization: Aniline-Directed Synthesis Workflow

Caption: Workflow for the aniline-directed synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The direct dibromination of 1-(trifluoromethoxy)benzene offers a more concise route, though it may require careful optimization of reaction conditions to ensure high yields and regioselectivity. The aniline-directed synthesis, while involving more steps, provides a potentially more controlled and selective pathway to the desired product. The choice of the optimal starting material and synthetic route will depend on factors such as the availability of precursors, desired scale of the reaction, and the specific requirements for purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. US6255545B1.

-

PubChem. This compound. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.

- Google Patents. Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. CN103570566A.

Sources

"electrophilic substitution reactions of trifluoromethoxybenzene"

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a substituent of paramount importance in medicinal chemistry and materials science, prized for its ability to confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of trifluoromethoxybenzene. We delve into the nuanced electronic effects of the -OCF₃ group, dissect the mechanisms and regioselectivity of key EAS reactions, present quantitative data, and provide exemplary protocols to bridge theory with practice for professionals in drug discovery and chemical synthesis.

The Dichotomous Electronic Nature of the Trifluoromethoxy Group

The reactivity and directing influence of the trifluoromethoxy substituent in electrophilic aromatic substitution are governed by a delicate balance between two powerful, opposing electronic forces: a profound inductive withdrawal effect and a modest resonance donation effect.[1]

-

Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing pull through the sigma bond framework. This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack compared to benzene.[1][4]

-

Resonance Effect (+R): Despite the strong induction, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density preferentially enriches the ortho and para positions, thereby stabilizing the carbocation intermediates (sigma complexes) that form upon attack at these sites.[1]

This duality is central to understanding the behavior of trifluoromethoxybenzene. The dominant inductive effect makes the ring electron-poor and thus slow to react, while the weaker resonance effect dictates the position of substitution, favoring ortho and para products.[1][4] The -OCF₃ group is often referred to as a "pseudo-halogen" due to its strong electron-withdrawing nature, similar to chlorine or fluorine.[2]

Caption: Dueling electronic effects of the -OCF₃ substituent.

General Mechanism of Electrophilic Aromatic Substitution

All electrophilic aromatic substitution reactions of trifluoromethoxybenzene proceed via a conserved two-step mechanism, initiated by the attack of an electrophile (E⁺).[5][6][7]

-

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][7]

-

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile. This is a fast step that restores the stable aromatic π-system and yields the substituted product.[5]

Caption: General workflow for electrophilic aromatic substitution.

Regioselectivity: The Basis for Para-Preference

The directing effect of the -OCF₃ group is explained by examining the stability of the sigma complex intermediates for ortho, meta, and para attack. For ortho and para attack, a key resonance structure can be drawn where the positive charge is adjacent to the -OCF₃ group. In this specific contributor, the oxygen's lone pair can directly donate into the ring to stabilize the positive charge, creating a fourth resonance structure.

This additional stabilization is not possible for meta attack. Consequently, the activation energy for ortho and para substitution is lower than for meta substitution. While electronically similar, the para position is sterically less hindered than the two ortho positions, leading to the para isomer being the major product in most cases.[1]

Caption: Resonance stabilization dictates ortho/para selectivity.

Key Electrophilic Substitution Reactions

Despite its deactivated nature, trifluoromethoxybenzene can undergo several key EAS reactions, typically requiring more forcing conditions than activated substrates like anisole.

Nitration

Nitration is achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8] The reaction with trifluoromethoxybenzene yields predominantly the para-substituted product.

-

Reaction: C₆H₅OCF₃ + HNO₃ / H₂SO₄ → p-NO₂-C₆H₄OCF₃ + H₂O

Halogenation

Direct halogenation with Br₂ or Cl₂ requires a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃, to polarize the halogen molecule and create a sufficiently powerful electrophile.[9][10][11]

-

Reaction (Bromination): C₆H₅OCF₃ + Br₂ / FeBr₃ → p-Br-C₆H₄OCF₃ + HBr

Sulfonation